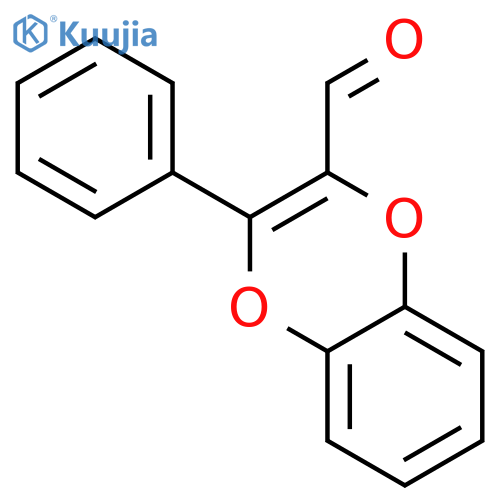

Cas no 287933-33-9 (3-Phenyl-1,4-benzodioxine-2-carbaldehyde)

287933-33-9 structure

商品名:3-Phenyl-1,4-benzodioxine-2-carbaldehyde

3-Phenyl-1,4-benzodioxine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1,4-Benzodioxin-2-carboxaldehyde, 3-phenyl-

- 3-phenyl-1,4-benzodioxine-2-carbaldehyde

- cid_677881

- Cambridge id 5156165

- BDBM61115

- Oprea1_241449

- EN300-1663664

- CS-0236001

- 3-phenyl-1,4-benzodioxin-2-carboxaldehyde

- REGID_for_CID_677881

- CHEMBL1488408

- HMS2817P13

- MLA93333

- F8881-3512

- 287933-33-9

- 3-phenyl-1,4-benzodioxin-2-carbaldehyde

- SMR000495839

- CCG-2275

- MLS001008558

- Z56788133

- AKOS001012208

- 3-formyl-2-phenyl-1,4-benzodioxine

- 3-Phenyl-1,4-benzodioxine-2-carbaldehyde

-

- インチ: InChI=1S/C15H10O3/c16-10-14-15(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)17-14/h1-10H

- InChIKey: BQFFKKHQXOJXBD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 238.063

- どういたいしつりょう: 238.063

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 35.5Ų

3-Phenyl-1,4-benzodioxine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1663664-0.5g |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

287933-33-9 | 95% | 0.5g |

$331.0 | 2023-07-10 | |

| Enamine | EN300-1663664-1.0g |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

287933-33-9 | 95% | 1.0g |

$442.0 | 2023-07-10 | |

| Chemenu | CM459070-1g |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

287933-33-9 | 95%+ | 1g |

$486 | 2023-01-31 | |

| Aaron | AR018SLT-100mg |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

287933-33-9 | 95% | 100mg |

$196.00 | 2025-02-28 | |

| 1PlusChem | 1P018SDH-100mg |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

287933-33-9 | 95% | 100mg |

$203.00 | 2025-03-03 | |

| Enamine | EN300-1663664-1000mg |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

287933-33-9 | 95.0% | 1000mg |

$442.0 | 2023-09-21 | |

| Enamine | EN300-1663664-10000mg |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

287933-33-9 | 95.0% | 10000mg |

$1900.0 | 2023-09-21 | |

| Enamine | EN300-1663664-2500mg |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

287933-33-9 | 95.0% | 2500mg |

$867.0 | 2023-09-21 | |

| Aaron | AR018SLT-5g |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

287933-33-9 | 95% | 5g |

$1785.00 | 2023-12-14 | |

| 1PlusChem | 1P018SDH-1g |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

287933-33-9 | 95% | 1g |

$527.00 | 2025-03-16 |

3-Phenyl-1,4-benzodioxine-2-carbaldehyde 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

287933-33-9 (3-Phenyl-1,4-benzodioxine-2-carbaldehyde) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量